molecular formula C14H16O5 B3320486 6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one CAS No. 124360-59-4

6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one

Cat. No.: B3320486
CAS No.: 124360-59-4
M. Wt: 264.27 g/mol
InChI Key: DOMYZQKWMPBQLP-UHFFFAOYSA-N
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Description

6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one ( 124360-59-4) is a chroman-4-one derivative characterized by a fused benzopyran ring system with acetyl, hydroxyl, and methoxy substituents . This compound serves as a key precursor in synthesizing bioactive benzofurans via Claisen-Schmidt condensation with aromatic aldehydes, followed by cyclization . The chromanone scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of pharmacological activities . In research, this compound has been evaluated for its anticancer properties, showing significant cytotoxic activity against various cancer cell lines, including breast cancer cells (MDA-MB-231) . Its mechanism of action in cytotoxic studies is often associated with the induction of apoptosis and the inhibition of cancer cell proliferation . Furthermore, the compound exhibits potent antioxidant activity, functioning through a mechanism that involves the scavenging of reactive oxygen species (ROS) and the inhibition of lipid peroxidation, thereby protecting cells from oxidative damage . With a molecular formula of C14H16O5 and a molecular weight of 264.27 g/mol, it is a valuable building block for the design and synthesis of novel lead compounds in drug discovery . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

6-acetyl-7-hydroxy-5-methoxy-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O5/c1-7(15)11-8(16)5-10-12(13(11)18-4)9(17)6-14(2,3)19-10/h5,16H,6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMYZQKWMPBQLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C2=C(C=C1O)OC(CC2=O)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of 7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C₁₄H₁₆O₅
  • CAS Number : 17315-86-5
  • Molecular Weight : 264.274 g/mol

The compound features a chromanone structure, making it a valuable scaffold for various chemical modifications aimed at enhancing biological activity.

Anticancer Activity

Recent studies have explored the anticancer properties of chromanone derivatives, including 6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one. This compound has been evaluated against multiple cancer cell lines:

Compound Cell Line IC₅₀ (µg/ml) Activity
This compoundMDA-MB-231 (breast cancer)Data not specifiedSignificant inhibition observed
Other derivativesVarious (e.g., SK-N-MC, KB)≤9.3Potent anticancer activity reported

In a comparative study, derivatives of chromanones exhibited varying degrees of cytotoxicity against breast cancer cell lines, suggesting that structural modifications can enhance efficacy .

Antioxidant Properties

Antioxidant activity is another critical application area for this compound. Studies have shown that derivatives of chromanones possess significant free radical scavenging abilities:

Derivative Assay Method Inhibition (%)
This compoundDPPH ScavengingData not specified
Other derivativesFRAP and TBARS assays24.30 ± 0.51 to 35 ± 0.47 (DPPH)

These findings indicate that the compound may play a role in reducing oxidative stress and preventing related diseases .

Synthetic Applications

This compound serves as a precursor for synthesizing other bioactive compounds. For instance, it has been utilized in the synthesis of robustin and robustic acid through specific chemical reactions that modify the chromanone framework . This highlights its versatility in synthetic organic chemistry.

Case Studies

  • Anticancer Study on Chromanone Derivatives
    • Researchers evaluated various chromanone derivatives against multiple cancer cell lines using MTT assays. The study found that certain modifications significantly enhanced anticancer activity, particularly against MDA-MB-231 and SK-N-MC cells .
  • Antioxidant Activity Assessment
    • A series of chromanone derivatives were tested for their antioxidant properties using DPPH and FRAP assays. Results indicated that some derivatives exhibited superior antioxidant activity compared to standard antioxidants like vitamin E .
  • Synthesis of Bioactive Compounds
    • In synthetic studies, 6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one was used as a key intermediate in the synthesis of complex natural products with potential therapeutic applications .

Mechanism of Action

The mechanism of action of 6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one involves its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). By inhibiting lipid peroxidation and preventing cellular damage caused by oxidative stress, the compound exerts its protective effects on cells. The molecular targets and pathways involved include the inhibition of peroxynitrite-induced lipid peroxidation and the neutralization of free radicals .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The target compound is compared below with analogous chroman-4-one derivatives:

Compound Name Substituents (Positions) Key Structural Differences
7-Hydroxy-2,2-dimethylchroman-4-one -OH (7) Lacks acetyl and methoxy groups at C5/C6
5-Hydroxy-7-methoxy-2,2-dimethylchroman-4-one -OH (5), -OCH₃ (7) Lacks acetyl group at C6
6-Fluoro-2,2-dimethylchroman-4-one -F (6) Fluorine replaces acetyl and hydroxyl
5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-... -OCH₃ (4'-Ph), -CH₃ (6) Additional 4-methoxyphenyl substituent

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The acetyl group at C6 in the target compound introduces electron-withdrawing effects, altering NMR chemical shifts and reactivity compared to compounds with electron-donating groups (e.g., -OCH₃ or -OH) .
  • Substituent Position: The para-substituted carbons (relative to substituents) show strong Hammett equation correlations, whereas meta positions exhibit deviations due to steric and electronic interactions . For example, the target compound’s C7-OH (para to C5-OCH₃) displays predictable NMR shifts, while meta carbons (e.g., C8 in derivatives) show anomalies .

Spectroscopic Properties

NMR Analysis:
  • 1H NMR: Ortho Hydrogens: The target compound’s H-6 (ortho to acetyl) exhibits a wider chemical shift range (δ ~6.0–9.0) compared to H-5 or H-7 in analogs due to acetyl-induced deshielding .
  • 13C NMR: DFT calculations predict aromatic carbon shifts with high accuracy (R² > 0.95) for the target compound, but heterocyclic ring carbons (e.g., C-4 carbonyl) show deviations due to non-planar conformations in minimized structures .
Comparison with Fluoro Derivatives:

6-Fluoro-2,2-dimethylchroman-4-one lacks the acetyl and hydroxyl groups, resulting in upfield shifts for aromatic protons (δ ~5.5–7.5) due to reduced electron withdrawal .

Biological Activity

6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one (commonly referred to as the compound) is a synthetic derivative of chromanone, a class known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in antioxidant, anti-inflammatory, and anticancer activities.

  • Molecular Formula : C14H16O5
  • CAS Number : 17315-86-5
  • IUPAC Name : 6-acetyl-7-hydroxy-5-methoxy-2,2-dimethyl-3H-chromen-4-one

The biological activity of this compound primarily stems from its ability to scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS). By inhibiting lipid peroxidation, it protects cells from oxidative stress. The compound's mechanism includes:

  • Inhibition of peroxynitrite-induced lipid peroxidation
  • Neutralization of free radicals

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It effectively scavenges ROS, which are implicated in various diseases including cancer and neurodegenerative disorders.

Anti-inflammatory Properties

The compound has shown potential in reducing inflammation. In vitro studies suggest that it inhibits pro-inflammatory cytokines, which may contribute to its therapeutic effects in inflammatory diseases.

Anticancer Effects

Several studies have explored the anticancer activity of this compound. It has been shown to induce apoptosis in cancer cell lines through various pathways. For example:

  • MCF-7 Cell Line : The compound demonstrated significant antiproliferative effects with an IC50 value indicating its potency against breast cancer cells.

Research Findings and Case Studies

StudyFindings
The compound exhibited strong antioxidant activity by scavenging free radicals and preventing oxidative damage.
In vitro studies on MCF-7 cells revealed an IC50 value of approximately 3.1 μM, indicating potent antiproliferative effects.
The compound showed significant inhibition of lipid peroxidation and reduced levels of inflammatory markers in treated cells.

Synthesis and Production

The synthesis of this compound typically involves the condensation of 7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one with acetic anhydride under acidic conditions. This method can be optimized for higher yields in industrial settings.

Q & A

Basic: What synthetic routes are optimal for preparing 6-acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one with high purity?

Methodological Answer:
The synthesis typically involves cyclization of pre-functionalized acetophenone derivatives. A common approach uses acid-catalyzed condensation of 5-methoxy-7-hydroxy-2,2-dimethylchroman-4-one with acetylating agents (e.g., acetic anhydride) under controlled temperatures (60–80°C). Purity (>95%) is achieved via column chromatography using ethyl acetate/hexane gradients, followed by recrystallization in ethanol. Key challenges include regioselective acetylation at position 6; monitoring via TLC (Rf ~0.3 in 3:7 ethyl acetate/hexane) ensures minimal byproducts .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR confirm substituent positions. For example, the acetyl group’s carbonyl signal appears at ~200 ppm in 13C^{13} \text{C}-NMR, while the 7-hydroxy proton shows a downfield shift (~12 ppm) due to intramolecular hydrogen bonding .
  • X-ray crystallography : Resolves stereochemical uncertainties. A 2025 study reported a dihedral angle of 8.2° between the chromanone core and acetyl group, confirming spatial orientation .

Advanced: Why do discrepancies arise in reported antioxidant activity values across studies?

Methodological Answer:
Variations stem from:

  • Assay conditions : DPPH radical scavenging assays show higher activity (IC50_{50} ~20 µM) in methanol vs. aqueous buffers (IC50_{50} ~50 µM) due to solubility differences .
  • Substituent effects : The 6-acetyl group enhances electron-withdrawing capacity, improving radical stabilization, but steric hindrance from 2,2-dimethyl groups reduces accessibility in cellular models .
  • Standardization : Normalize results to Trolox equivalents and report solvent systems to enable cross-study comparisons .

Advanced: How do computational methods aid in predicting this compound’s pharmacokinetics?

Methodological Answer:

  • ADME prediction : Tools like SwissADME estimate low gastrointestinal absorption (TPSA = 90 Ų) due to polar groups, suggesting intravenous delivery for in vivo studies.
  • Molecular docking : The acetyl group forms hydrogen bonds with Keap1 (Nrf2 pathway), explaining observed anti-inflammatory activity (binding energy: −8.2 kcal/mol) .
  • MD simulations : Simulate interactions with CYP3A4 to predict metabolic stability. A 2024 study noted rapid hydroxylation of the 5-methoxy group, suggesting susceptibility to first-pass metabolism .

Basic: What are recommended storage conditions to ensure compound stability?

Methodological Answer:
Store at −20°C in amber vials under nitrogen to prevent oxidation of the 7-hydroxy group. Solubility in DMSO (50 mg/mL) is stable for 6 months if desiccated. Avoid freeze-thaw cycles; precipitate-free aliquots are validated via HPLC (retention time: 4.3 min, C18 column) .

Advanced: How can substituent modifications improve target selectivity in kinase inhibition?

Methodological Answer:

  • Rational design : Replace the 2,2-dimethyl groups with trifluoromethyl to enhance hydrophobic interactions with ATP-binding pockets (e.g., CDK2 inhibition improves 3-fold).
  • SAR analysis : The 5-methoxy group is critical for PI3Kα inhibition (IC50_{50} = 0.8 µM), while acetyl deletion reduces potency by ~60%. Use isothermal titration calorimetry (ITC) to validate binding thermodynamics .

Advanced: What experimental strategies resolve contradictions in cytotoxicity data?

Methodological Answer:

  • Cell line selection : Test across panels (e.g., NCI-60) to account for genetic variability. A 2025 study noted IC50_{50} disparities between HeLa (8 µM) and MCF-7 (22 µM) due to differential ROS scavenging .
  • Mechanistic profiling : Combine transcriptomics (RNA-seq) and proteomics to distinguish apoptosis (caspase-3 activation) vs. ferroptosis (GPX4 downregulation) pathways .

Basic: Which in vitro models best predict in vivo anti-inflammatory efficacy?

Methodological Answer:

  • RAW 264.7 macrophages : Measure NO inhibition (IC50_{50} ~15 µM) and IL-6 suppression (ELISA).
  • Transgenic zebrafish : Quantify neutrophil migration (≥50% reduction at 10 µM). Validate with COX-2 Western blotting to confirm target engagement .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one
Reactant of Route 2
Reactant of Route 2
6-Acetyl-7-hydroxy-5-methoxy-2,2-dimethylchroman-4-one

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